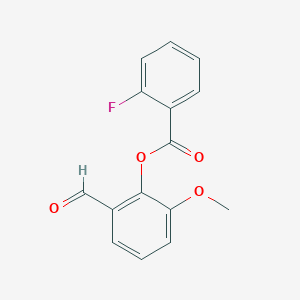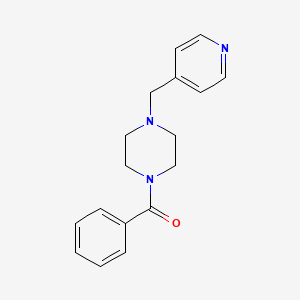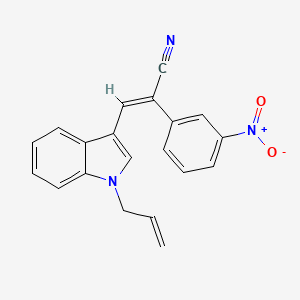
3-(2-isopropoxy-3-methoxyphenyl)-2-phenylacrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-isopropoxy-3-methoxyphenyl)-2-phenylacrylonitrile, also known as IMPPA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. IMPPA belongs to the class of compounds known as stilbenes, which are known for their diverse pharmacological activities.
Mécanisme D'action
The mechanism of action of 3-(2-isopropoxy-3-methoxyphenyl)-2-phenylacrylonitrile is not fully understood, but it is believed to involve the inhibition of COX-2 activity, which leads to a decrease in the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). 3-(2-isopropoxy-3-methoxyphenyl)-2-phenylacrylonitrile has also been shown to induce apoptosis in cancer cells by activating the caspase pathway, which leads to the cleavage of various proteins and ultimately cell death. Additionally, 3-(2-isopropoxy-3-methoxyphenyl)-2-phenylacrylonitrile has been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the cellular response to oxidative stress.
Biochemical and Physiological Effects:
3-(2-isopropoxy-3-methoxyphenyl)-2-phenylacrylonitrile has been found to exhibit a wide range of biochemical and physiological effects. The compound has been shown to inhibit COX-2 activity, which leads to a decrease in the production of pro-inflammatory cytokines. 3-(2-isopropoxy-3-methoxyphenyl)-2-phenylacrylonitrile has also been found to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, 3-(2-isopropoxy-3-methoxyphenyl)-2-phenylacrylonitrile has been shown to protect neurons against oxidative stress and neuroinflammation, making it a potential therapeutic agent for neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
3-(2-isopropoxy-3-methoxyphenyl)-2-phenylacrylonitrile has several advantages for lab experiments, including its high purity and stability. The compound is also relatively easy to synthesize, making it readily available for research purposes. However, there are also several limitations to using 3-(2-isopropoxy-3-methoxyphenyl)-2-phenylacrylonitrile in lab experiments. The compound has limited solubility in aqueous solutions, which can make it difficult to administer in certain assays. Additionally, the compound has not been extensively studied in vivo, which limits its potential applications.
Orientations Futures
There are several future directions for research on 3-(2-isopropoxy-3-methoxyphenyl)-2-phenylacrylonitrile. One area of interest is the compound's potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to determine the optimal dosage and administration of 3-(2-isopropoxy-3-methoxyphenyl)-2-phenylacrylonitrile in various assays. Finally, the compound's potential as an anti-cancer agent warrants further investigation, particularly in vivo studies to determine its efficacy and safety.
Méthodes De Synthèse
The synthesis of 3-(2-isopropoxy-3-methoxyphenyl)-2-phenylacrylonitrile involves the reaction of 2-isopropoxy-3-methoxybenzaldehyde with phenylacetonitrile in the presence of a base catalyst. The reaction proceeds via a Knoevenagel condensation reaction, which results in the formation of 3-(2-isopropoxy-3-methoxyphenyl)-2-phenylacrylonitrile. The purity of the compound can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
3-(2-isopropoxy-3-methoxyphenyl)-2-phenylacrylonitrile has been found to exhibit a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. 3-(2-isopropoxy-3-methoxyphenyl)-2-phenylacrylonitrile has also been found to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, 3-(2-isopropoxy-3-methoxyphenyl)-2-phenylacrylonitrile has been shown to protect neurons against oxidative stress and neuroinflammation, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
(Z)-3-(3-methoxy-2-propan-2-yloxyphenyl)-2-phenylprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2/c1-14(2)22-19-16(10-7-11-18(19)21-3)12-17(13-20)15-8-5-4-6-9-15/h4-12,14H,1-3H3/b17-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSHBLXZUBUWNAF-SFQUDFHCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC=C1OC)C=C(C#N)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=C(C=CC=C1OC)/C=C(\C#N)/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-3-[3-methoxy-2-(propan-2-yloxy)phenyl]-2-phenylprop-2-enenitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2-{[4-(dimethylamino)phenyl]amino}-1,3-thiazol-4-yl)-1,2-benzenediol](/img/structure/B5728509.png)

![N-(4-{[2-(1-piperidinyl)acetyl]amino}phenyl)benzamide](/img/structure/B5728516.png)

![5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B5728547.png)
![4,5-dimethyl-2-{[(4-nitrophenyl)acetyl]amino}-3-thiophenecarboxamide](/img/structure/B5728555.png)
![1,3-benzodioxole-5-carbaldehyde {6-[(3-methylphenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}hydrazone](/img/structure/B5728561.png)

![methyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate](/img/structure/B5728568.png)
![3-{[(3,4-dimethylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B5728578.png)



![N~2~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5728609.png)